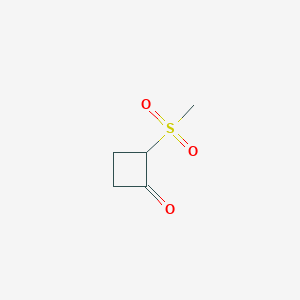
2-Methanesulfonylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonylcyclobutan-1-one is a fascinating chemical compound with a unique structure that includes a cyclobutane ring substituted with a methanesulfonyl group and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Methanesulfonylcyclobutan-1-one involves the [2+2] cycloaddition reaction. This reaction is a cornerstone in the synthesis of cyclobutane derivatives, where two alkenes or an alkene and an alkyne react under specific conditions to form the cyclobutane ring . The reaction typically requires a catalyst, such as a metal complex, and can be conducted under various conditions, including thermal or photochemical activation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of cyclobutane synthesis apply. Industrial production would likely involve optimizing the [2+2] cycloaddition reaction for large-scale synthesis, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce cyclobutanols.
Scientific Research Applications
2-Methanesulfonylcyclobutan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 2-Methanesulfonylcyclobutan-1-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Cyclobutanone: Shares the cyclobutane ring but lacks the methanesulfonyl group.
Methanesulfonyl derivatives: Compounds like methanesulfonyl chloride have similar functional groups but different core structures.
Uniqueness: 2-Methanesulfonylcyclobutan-1-one is unique due to the combination of the cyclobutane ring and the methanesulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C5H8O3S |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
2-methylsulfonylcyclobutan-1-one |
InChI |
InChI=1S/C5H8O3S/c1-9(7,8)5-3-2-4(5)6/h5H,2-3H2,1H3 |
InChI Key |
UZPAVKFEZQKCAO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















